Valganciclovir

Descripción general

Descripción

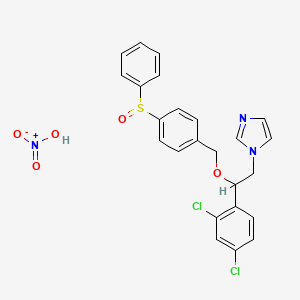

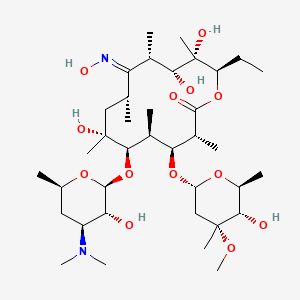

CBZ-Vaganciclovir is a novel antiviral compound that is a derivative of valganciclovir. This compound itself is a prodrug of ganciclovir, which is widely used for the treatment of cytomegalovirus (CMV) infections, particularly in immunocompromised patients such as those with HIV/AIDS or organ transplant recipients . CBZ-Vaganciclovir incorporates a benzyloxycarbonyl (CBZ) protecting group attached to the L-valine moiety, enhancing its stability and efficacy .

Aplicaciones Científicas De Investigación

CBZ-Vaganciclovir has several applications in scientific research:

Chemistry: It is used as a model compound to study ester hydrolysis and enzyme kinetics.

Biology: It serves as a tool to investigate the mechanisms of antiviral activity and drug metabolism.

Industry: It is used in the pharmaceutical industry for the development of more effective antiviral therapies.

Mecanismo De Acción

Target of Action

CBZ-Valganciclovir is a prodrug of ganciclovir . The primary target of ganciclovir is the DNA polymerase of cytomegalovirus (CMV) . This enzyme plays a crucial role in the replication of the virus by synthesizing new DNA molecules.

Mode of Action

CBZ-Valganciclovir, after administration, is rapidly converted to ganciclovir by hepatic and intestinal esterases . In CMV-infected cells, ganciclovir is initially phosphorylated to the monophosphate form by a viral protein kinase. It is then further phosphorylated via cellular kinases to produce the triphosphate form .

Ganciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate incorporation into DNA and preferentially inhibits viral DNA polymerases more than cellular DNA polymerases . Additionally, ganciclovir triphosphate serves as a poor substrate for chain elongation, thereby disrupting viral DNA synthesis .

Biochemical Pathways

The biochemical pathway primarily affected by ganciclovir is the DNA synthesis pathway of the CMV. By inhibiting the DNA polymerase and disrupting the elongation of viral DNA, ganciclovir prevents the replication of the virus .

Pharmacokinetics

It is known that valganciclovir, the compound from which cbz-valganciclovir is derived, is rapidly converted to ganciclovir after oral administration . This conversion is facilitated by intestinal and hepatic esterases . More research is needed to fully understand the ADME properties of CBZ-Valganciclovir.

Result of Action

The primary result of CBZ-Valganciclovir’s action is the inhibition of CMV replication. By disrupting the synthesis of viral DNA, the drug prevents the virus from multiplying and spreading within the host organism .

Análisis Bioquímico

Biochemical Properties

CBZ-Vaganciclovir interacts with various enzymes, proteins, and other biomolecules. It is rapidly hydrolyzed in the intestinal wall and liver to ganciclovir . No other metabolites have been detected .

Cellular Effects

CBZ-Vaganciclovir has significant effects on various types of cells and cellular processes. As a derivative of ganciclovir, it is used to treat cytomegalovirus infections . After oral administration, it is rapidly converted to ganciclovir by intestinal and hepatic esterases .

Molecular Mechanism

CBZ-Vaganciclovir exerts its effects at the molecular level through several mechanisms. As a prodrug for ganciclovir, it is rapidly converted to ganciclovir by intestinal and hepatic esterases . Once converted, it gets incorporated into DNA and thus cannot be properly read by DNA polymerase. This results in the termination of the elongation of viral DNA .

Metabolic Pathways

CBZ-Vaganciclovir is involved in metabolic pathways related to the treatment of cytomegalovirus infections . It is rapidly hydrolyzed to ganciclovir, which then interacts with various enzymes and cofactors .

Métodos De Preparación

The preparation of CBZ-Vaganciclovir involves several steps:

Synthetic Routes and Reaction Conditions: The synthesis begins with ganciclovir, which is reacted with a solvent, dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP) in the presence of CBZ-L-valine. This mixture is stirred at room temperature, followed by the addition of water, stirring, and suction filtration.

Industrial Production Methods: The crude product is further purified by heating reflux, cooling, and adding an alkaline solution. The resulting filter cake is dissolved in another solvent, followed by the addition of water to precipitate the CBZ-Vaganciclovir monoester.

Análisis De Reacciones Químicas

CBZ-Vaganciclovir undergoes various chemical reactions:

Types of Reactions: It primarily undergoes hydrolysis, where the ester linkage is cleaved to release ganciclovir.

Common Reagents and Conditions: Hydrolysis typically occurs in aqueous environments, facilitated by enzymes such as esterases.

Major Products: The primary product of hydrolysis is ganciclovir, which is the active antiviral agent.

Comparación Con Compuestos Similares

CBZ-Vaganciclovir can be compared with other similar compounds:

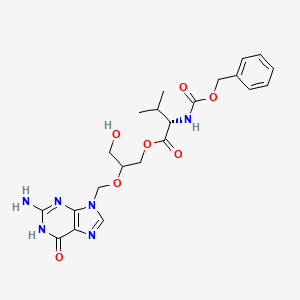

Valganciclovir: Both are prodrugs of ganciclovir, but CBZ-Vaganciclovir has a CBZ protecting group, which enhances its stability and bioavailability.

Ganciclovir: Ganciclovir is the active form, while CBZ-Vaganciclovir is a prodrug that offers better pharmacokinetic properties.

Similar Compounds: Other similar compounds include acyclovir and famciclovir, which are also antiviral agents used to treat herpesvirus infections.

CBZ-Vaganciclovir stands out due to its enhanced stability and bioavailability, making it a promising candidate for more effective antiviral therapies.

Propiedades

IUPAC Name |

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O7/c1-13(2)16(25-22(32)34-9-14-6-4-3-5-7-14)20(31)33-10-15(8-29)35-12-28-11-24-17-18(28)26-21(23)27-19(17)30/h3-7,11,13,15-16,29H,8-10,12H2,1-2H3,(H,25,32)(H3,23,26,27,30)/t15?,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWCZUCRFYVVAW-LYKKTTPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453676 | |

| Record name | Cbz-Valine ganciclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194154-40-0 | |

| Record name | Cbz-Valine ganciclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CBZ-Vaganciclovir | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPY4357225 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

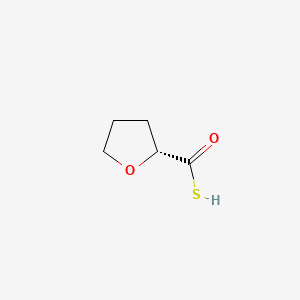

![(5R,6S)-Allyl 6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601480.png)